4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c29-23(26-18-7-11-20(12-8-18)35(32,33)27-13-15-34-16-14-27)17-5-9-19(10-6-17)28-24(30)21-3-1-2-4-22(21)25(28)31/h1-12H,13-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRLLQPHTVYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide is a synthetic organic molecule notable for its complex chemical structure, which includes a benzamide core, a morpholinosulfonyl group, and an isoindoline moiety. Its molecular formula is , with a molecular weight of approximately 491.52 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique structure of this compound includes:
- Isoindoline moiety : This part suggests potential reactivity and interactions with biological targets.
- Morpholinosulfonyl group : Known for its nucleophilic properties, this group can enhance the compound's biological activity by participating in various reactions.
- Benzamide core : This core allows for acylation and amide bond formation, critical for drug design.
Biological Activity Overview
Preliminary studies indicate that This compound exhibits significant biological activities, including:
- Anti-inflammatory properties : The sulfonamide group has been linked to the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
- Anticancer potential : Research suggests that compounds with similar structures may modulate specific molecular targets involved in cancer progression.
The mechanism of action involves the interaction of this compound with specific proteins involved in inflammatory pathways. It is hypothesized that it may bind to proteins such as cereblon, influencing their activity and leading to various biological effects. Techniques like molecular docking and surface plasmon resonance are essential for understanding these interactions.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression. For instance, compounds structurally related to it have demonstrated inhibitory effects on acetylcholinesterase and other enzymes critical for cellular signaling pathways.
- Cell Viability Assays : In vitro assays using various cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death), suggesting its potential as an anticancer agent.
In Vivo Studies
- Animal Models : Preliminary tests in animal models have shown promising results regarding the anti-inflammatory effects of the compound. For example, administration in models of chronic inflammation resulted in reduced markers of inflammation and improved clinical outcomes.
- Toxicity Assessments : Toxicological evaluations have indicated that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as a therapeutic agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that derivatives of benzamide, including those with morpholino and sulfonamide functionalities, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
Antinociceptive Effects
The compound has shown promising results in pain management. A related study evaluated the efficacy of morpholine derivatives in reducing nociception in animal models. The findings suggested that these compounds could modulate sigma receptors, which are implicated in pain pathways, thus offering a potential therapeutic avenue for inflammatory pain treatment .
Cholinesterase Inhibition
Compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide have been investigated for their ability to inhibit acetylcholinesterase (AChE). This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that certain derivatives exhibited high selectivity and potency against AChE, suggesting their potential as cognitive enhancers .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and research findings:
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: The trifluoromethylthio group in compound 4g () conferred insecticidal activity, likely due to its strong electron-withdrawing nature, which enhances electrophilic interactions . In contrast, the morpholinosulfonyl group in the target compound may improve solubility and serve as a hydrogen-bond acceptor, mimicking sulfonamide drugs like celecoxib . Nitro (4f, ) and fluoro () substituents are smaller and may influence electronic properties without significantly altering steric bulk.
Synthetic Efficiency: Compounds with simpler substituents (e.g., 4f) achieved higher yields (68–90%) compared to those with complex groups like piperidine-4-carboxamide (2h, 54% yield) .
Thermal Stability: Melting points correlate with molecular rigidity. Sulfonamide derivatives (e.g., 2e, 261–263°C) and isoindolinone-containing benzamides (e.g., 4g, 213–274°C) exhibit high thermal stability, suggesting the target compound’s melting point may exceed 250°C .
Biological Relevance: The morpholinosulfonyl group in compound 23 () was pivotal in activating apoptotic pathways, suggesting the target compound could share similar mechanisms . Isoindolinone derivatives () also showed promise in SAR studies for anticancer agents, supporting the hypothesis that the target compound’s dual functionalization may synergize bioactivity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide?
- Methodology :
- Step 1 : Synthesize intermediates via refluxing 4-fluorobenzohydrazide with phthalic anhydride in acetic acid (12–16 hours, monitored by TLC) .
- Step 2 : Optimize coupling conditions (e.g., solvent polarity, temperature). Polar aprotic solvents like DMF at 80–100°C enhance amide bond formation .
- Step 3 : Purify via recrystallization (chloroform/methanol, 1:1) to achieve >95% purity .
- Key Parameters : Reaction time, solvent choice (acetic acid for cyclization; DMF for coupling), and stoichiometric ratios (1:1.2 for anhydride-to-hydrazide) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzamide; δ 6.7–7.9 ppm for phthalimide) and carbonyl carbons (δ 167–171 ppm) .
- FT-IR : Confirm C=O stretches (phthalimide: ~1712 cm⁻¹; benzamide: ~1631 cm⁻¹) and sulfonyl S=O (~1300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M–H]⁻ at m/z 283.26868 for analogs) .
Q. How can preliminary biological activity screening be designed for this compound?
- Assays :
- Acetylcholinesterase Inhibition : Modified Ellman’s method (IC₅₀ values vs. donepezil) .
- Cytotoxicity : MTT assay on SH-SY5Y cells (dose range: 1–100 µM) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data across studies?
- Approach :
- Perform DFT calculations (B3LYP/6-31G**) to model electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with experimental IC₅₀ values .
- Use molecular docking (AutoDock Vina) to predict binding modes in acetylcholinesterase (PDB: 4EY7) .
- Case Study : Discrepancies in IC₅₀ values may arise from crystallographic packing effects (e.g., hydrogen-bonding networks in P2₁/n space group) . Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What strategies enhance the compound’s blood-brain barrier (BBB) permeability in neurotherapeutic applications?
- Structural Modifications :
- Introduce lipophilic groups (e.g., methyl, fluoro) to increase logP (target: 2–3) .
- Reduce hydrogen-bond donors (e.g., replace morpholinosulfonyl with tert-butylsulfonyl) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
- SAR Table :
- Methodology : Synthesize analogs via parallel combinatorial chemistry (Ugi reaction) and screen using high-throughput assays .
Data Contradiction Analysis
Q. Why do crystallographic data and DFT-optimized structures sometimes deviate?
- Root Cause :
- Crystal Packing Effects : Intermolecular forces (e.g., N–H···O in P2₁/n) distort bond angles vs. gas-phase DFT models .
- Solvent Artifacts : X-ray structures include solvent molecules (e.g., lattice water), whereas DFT models assume vacuum .
- Resolution : Overlay experimental (Mercury 4.0) and theoretical (GaussView) structures; apply RMSD analysis (<0.5 Å acceptable) .
Methodological Tables
Table 1 : Key Crystallographic Data for Structural Validation
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a, b, c (Å) | 14.094, 7.248, 14.517 |
| β (°) | 105.116 |
| R1 (I > 2σ) | 0.0537 |
| wR2 (all data) | 0.1501 |
Table 2 : Optimized Reaction Conditions for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phthalic anhydride, acetic acid, reflux | 82–85 |
| 2 | 4-(Morpholinosulfonyl)aniline, DMF, 80°C | 76–78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
